molecular formula C11H20O3 B2550518 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid CAS No. 1601900-17-7

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid

Cat. No.: B2550518
CAS No.: 1601900-17-7
M. Wt: 200.278
InChI Key: HWFBPXKHGOJRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethylcycloheptanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

    Reaction Conditions: The reactions are generally carried out under controlled conditions, with temperatures ranging from 50°C to 150°C and pressures up to 10 atm. Catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-10(2)5-4-6-11(14-3,8-7-10)9(12)13/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFBPXKHGOJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)(C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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